Morphine hydrobromide is a salt form of morphine, an opioid analgesic derived from the opium poppy (Papaver somniferum). Morphine is primarily used for the relief of moderate to severe pain and is classified as a potent narcotic. It has a long history, first isolated in 1805, and remains a critical drug in medical practice despite concerns regarding tolerance, dependence, and abuse potential. Morphine hydrobromide specifically serves as a formulation to enhance solubility and bioavailability compared to its base form.
Morphine is obtained from opium, which is harvested from the seed pods of the opium poppy. The compound is present in various forms, including morphine sulfate and morphine hydrochloride, with morphine hydrobromide being less common but still significant for certain therapeutic applications. Its use is recognized by the World Health Organization as an essential medicine due to its effectiveness in pain management.
Morphine hydrobromide belongs to the class of compounds known as alkaloids, specifically within the subclass of morphinans. It is categorized as an opioid agonist, acting primarily on the central nervous system to alleviate pain. The chemical formula for morphine hydrobromide is , and it has a molecular weight of approximately 321.8 g/mol .
The synthesis of morphine hydrobromide typically involves the conversion of morphine base into its hydrobromide salt through a neutralization reaction with hydrobromic acid. This process enhances the compound’s solubility in water, making it more suitable for injection or oral administration.
Morphine hydrobromide retains the complex structure of morphine, characterized by a multi-ring system that includes:
The molecular structure can be represented by its chemical formula and its IUPAC name as (1S,5R,13R,14S,17R)-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10,15-tetraene-10,14-diol hydrobromide .
Morphine hydrobromide can undergo various chemical reactions typical of alkaloids:
The methylation process involves two steps:
Morphine acts primarily through binding to mu-opioid receptors in the brain and spinal cord:
Morphine hydrobromide is primarily utilized in clinical settings for:
The synthesis of morphine salts originated with Friedrich Sertürner's pioneering 1804 isolation of morphine from opium, which established the foundation for alkaloid chemistry [2] [7]. Early salt formulations prioritized hydrochloride and sulfate forms due to their straightforward preparation. Hydrobromide salts entered the pharmacological landscape in the early 20th century as researchers sought salts with enhanced crystallinity for purification and analytical standardization. A transformative advancement occurred in 1925 when Hungarian chemist János Kabay developed the "green method," enabling direct extraction of morphine from poppy straw (Papayer somniferum) rather than opium latex [8]. This industrial-scale process facilitated economical production of morphine base, which could then be converted to salts like hydrobromide. The method exploited the basic nitrogen of morphine (pKa ~8.2), reacting the free base with hydrobromic acid (HBr) under controlled conditions to form the crystalline hydrobromide salt [6] [8]. Post-1950s research focused on optimizing reaction stoichiometry, solvent systems, and crystallization protocols to minimize hydrate formation and improve yield.
Table 1: Key Milestones in Morphine Salt Synthesis Development
Year | Innovation | Key Contributor | Impact on Hydrobromide Synthesis |
---|---|---|---|
1804 | Isolation of Morphine | F. W. A. Sertürner | Enabled salt formation from purified alkaloid |
1925 | Poppy Straw Extraction ("Green Method") | J. Kabay | Scalable morphine base production |
1931 | Industrial "Dry Method" Extraction | Kabay Brothers | High-yield base for salt conversion |
1950s | Crystallization Optimization | Alkaloida Chemical Co. | Defined ethanol/water solvent systems |
1990s | Solid-Phase Methylation for Codeine | Patent US6204337B1 | Precursor control for brominated derivatives |
The selection between morphine hydrobromide (C₁₇H₁₉NO₃·HBr) and morphine sulfate (C₁₇H₁₉NO₃)₂·H₂SO₄ hinges on distinct physicochemical properties arising from their anion characteristics and crystal packing. Hydrobromide synthesis typically involves dissolving morphine free base in warm ethanol, followed by stoichiometric addition of aqueous HBr (typically 48% w/v), with crystallization occurring upon cooling. Sulfate salts employ H₂SO₄ under similar conditions but often yield hydrated forms (e.g., pentahydrate) [3] [6].
Critical differences include:
Table 2: Physicochemical Comparison of Morphine Hydrobromide and Sulfate
Property | Morphine Hydrobromide | Morphine Sulfate |
---|---|---|
Molecular Formula | C₁₇H₁₉NO₃·HBr | (C₁₇H₁₉NO₃)₂·H₂SO₄·5H₂O |
Crystal System | Monoclinic | Orthorhombic |
Melting Point | 250–252°C (decomp.) | 230°C (decomp., hydrate loss) |
Water Solubility (20°C) | 420 mg/mL | 680 mg/mL |
Ethanol Solubility | 78 mg/mL | 32 mg/mL |
Hygroscopicity | Low | High (hydrate forms) |
Halogenation of morphine targets ring A (positions 1–3) and ring C (position 6, 14), with bromination at C1 and C14 proving particularly valuable for hydrobromide-related derivatives.
:Direct electrophilic bromination of morphine or codeine at C1 employs reagents like N-bromoacetamide (NBA) with trifluoroacetic anhydride (TFAA) to yield 1-bromomorphine or 1-bromocodeine [1]. The mechanism involves in situ generation of bromonium ions, with the phenolic OH group at C3 directing ortho-substitution. Alternatively, Sandmeyer reactions on 1-aminocodeine (from nitration/reduction) provide 1-bromocodeine in higher regioselectivity [1] [8]. 1-Fluorocodeine synthesis requires multistep sequences involving diazotization of 1-aminocodeine with HBF₄, yielding the Balz-Schiemann product. Biological assays show 1-fluorocodeine retains near-full analgesic potency (ED₅₀ 7.9 mg/kg vs. codeine’s 7.5 mg/kg), attributed to fluorine’s small size preserving receptor binding [1] [8].
:Position 14 is activated for nucleophilic substitution in thebaine-derived intermediates. Treatment of 14-bromocodeinone with HBr under reducing conditions yields 14-bromodihydrocodeine, which can be converted to hydrobromide salts. Hungarian researchers (Alkaloida/University of Debrecen) pioneered fluorination at C14 using KF in dimethylformamide (DMF), producing 14-fluoromorphinans with enhanced μ-opioid receptor affinity [8]. The electron-withdrawing fluorine alters the C ring conformation, potentially improving blood-brain barrier penetration relative to hydrobromide salts.
Table 3: Halogenated Morphine Derivatives and Synthetic Routes
Halogenated Derivative | Position | Key Reagents/Conditions | Application Relevance |
---|---|---|---|
1-Bromocodeine | C1 (Ring A) | N-Bromoacetamide, TFAA, 0°C | Radioligand precursor |
1-Fluorocodeine | C1 (Ring A) | 1-Aminocodeine + NaNO₂/HBF₄, Δ | Bioisostere with retained analgesia |
14-Bromodihydrocodeine | C14 (Ring C) | Thebaine → 14-Bromocodeinone + H₂/Pd | Alkylating agent for N-substitution |
14-Fluoromorphinone | C14 (Ring C) | 14-Bromothebaine + KF, DMF, 120°C | Enhanced receptor binding affinity |
6-Azido-6-demethoxythebaine | C6 (Ring C) | Mitsunobu reaction (DIAD/Ph₃P) + HN₃ | Click chemistry handle for conjugates |
Solid-phase organic synthesis (SPOS) streamlines the purification of morphine hydrobromide precursors. Patent US6204337B1 details codeine synthesis from resin-bound morphine, leveraging hydrobromide formation as a terminal step [6]. In this process:
Crystallization Innovations:Continuous flow reactors enable high-purity morphine hydrobromide crystallization. Key parameters include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0